![molecular formula C19H21NO4 B3834816 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid](/img/structure/B3834816.png)
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid
説明
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid, also known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. The chemical structure of Dimebon consists of a benzoic acid moiety attached to a dihydroisoquinoline ring, which imparts unique pharmacological properties to the molecule.
科学的研究の応用
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, this compound has been shown to improve cognitive function, reduce neuronal damage, and enhance synaptic plasticity. In clinical trials, this compound has demonstrated promising results in improving cognitive function and reducing behavioral symptoms in patients with Alzheimer's disease.
作用機序
The exact mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the NMDA receptor, which is involved in synaptic plasticity and memory formation. This compound also enhances mitochondrial function, which is important for neuronal survival and energy production. Additionally, this compound has been shown to inhibit the formation of amyloid beta plaques, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have multiple biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning. This compound also increases the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid has several advantages for lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it suitable for studying neurological disorders. This compound is also stable and has a long half-life, making it suitable for long-term studies. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a complex mechanism of action, which can make it challenging to study its effects on specific pathways.
将来の方向性
There are several future directions for the study of 4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]benzoic acid. One direction is to further elucidate its mechanism of action, particularly its effects on mitochondrial function and amyloid beta plaques. Another direction is to explore its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, future studies could investigate the optimal dosing and administration of this compound, as well as its potential side effects and interactions with other drugs.
Conclusion
In conclusion, this compound is a small molecule drug that has shown promising results in preclinical and clinical studies for its potential therapeutic applications in various neurological disorders. Its unique chemical structure and mechanism of action make it a promising candidate for further research. However, more studies are needed to fully elucidate its effects and potential therapeutic applications.
特性
IUPAC Name |
4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-17-9-15-7-8-20(12-16(15)10-18(17)24-2)11-13-3-5-14(6-4-13)19(21)22/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVNDQXJKRGIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



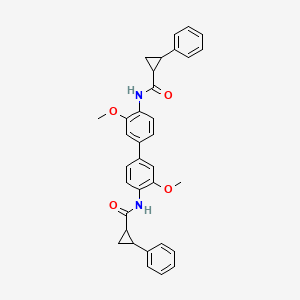
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}alanine](/img/structure/B3834740.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B3834752.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B3834753.png)
![4-[2-(1,3-benzodioxol-5-yl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B3834762.png)
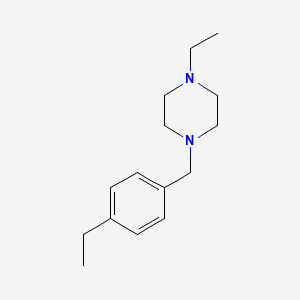
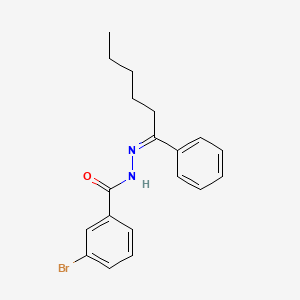
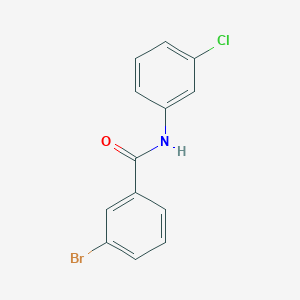
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4-piperidinamine](/img/structure/B3834787.png)
![3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B3834799.png)
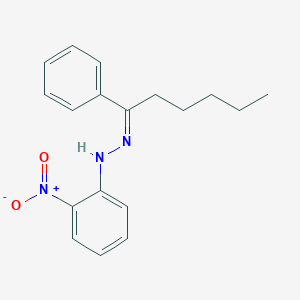
![2-[(diisopropylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3834811.png)
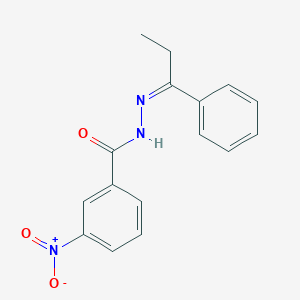
![N'-[1-(4-aminophenyl)ethylidene]-2-furohydrazide](/img/structure/B3834830.png)